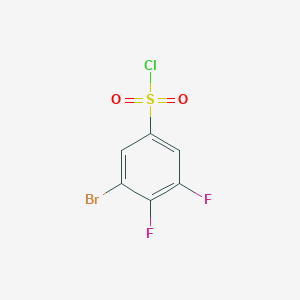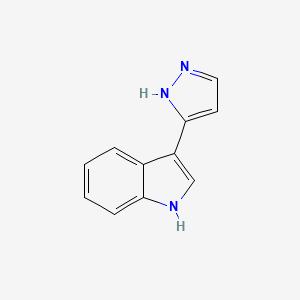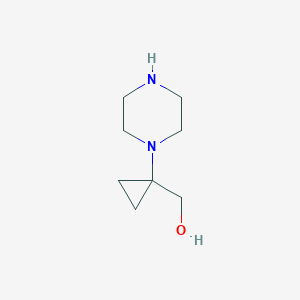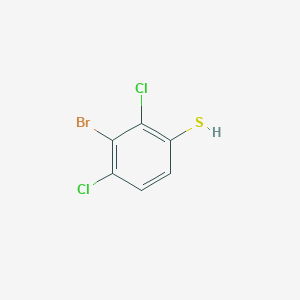![molecular formula C18H15NO3 B12852550 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12852550.png)
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde is an organic compound that features a unique structure combining an indole core with a dioxolane ring
Preparation Methods
The synthesis of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with indole derivatives under specific conditions. One common method includes the use of a base catalyst in an organic solvent, such as ethanol, to facilitate the condensation reaction. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the concentration of reactants .
Chemical Reactions Analysis
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitrating agents.
Condensation: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes .
Comparison with Similar Compounds
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde can be compared with similar compounds such as:
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: This compound also features a dioxolane ring and is used in similar applications.
Difenoconazole: A dioxolane-containing fungicide with broad-spectrum activity.
Propiconazole: Another triazole fungicide with a similar mechanism of action
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
5-[4-(1,3-dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C18H15NO3/c20-11-15-10-19-17-6-5-14(9-16(15)17)12-1-3-13(4-2-12)18-21-7-8-22-18/h1-6,9-11,18-19H,7-8H2 |
InChI Key |
KWUFEQOHSYSIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


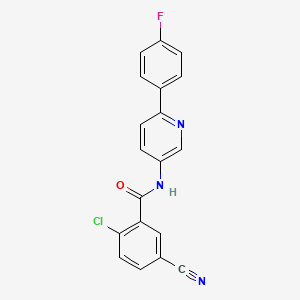
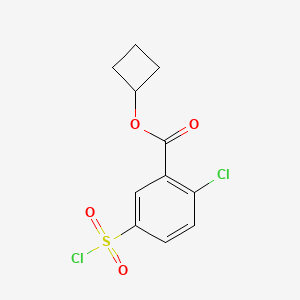
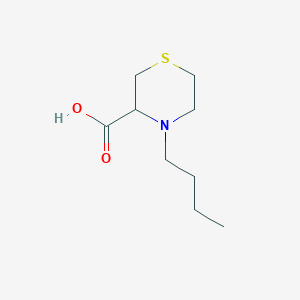
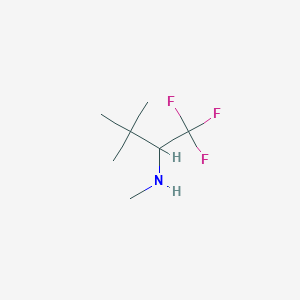
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)


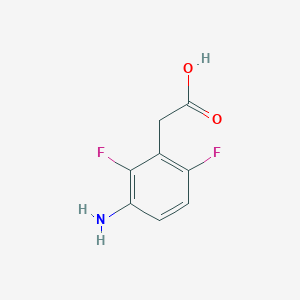
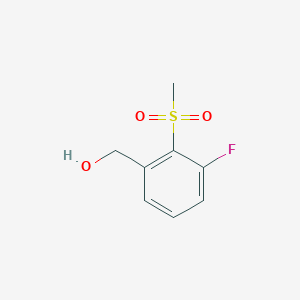
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
